N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound with a unique structure that combines elements of isoquinoline and benzothiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline derivative, followed by the introduction of the benzothiadiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide
- 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Uniqueness
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of isoquinoline and benzothiadiazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-15(10-2-4-13-14(7-10)20-23-19-13)18-11-3-1-9-5-6-17-16(22)12(9)8-11/h1-4,7-8H,5-6H2,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSKRXQDMCOULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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